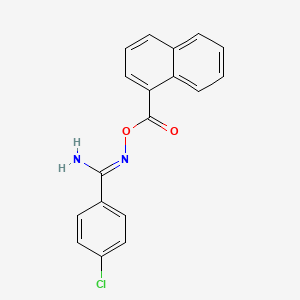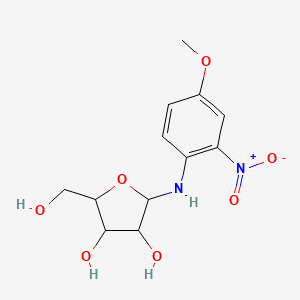
N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine, also known as 4-ManNAz, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a modified form of sialic acid, which is an important component of cell surface glycoproteins. 4-ManNAz has been used as a tool to study the biosynthesis, trafficking, and function of glycoproteins in cells.
作用機序
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine involves the metabolic incorporation of the compound into glycoproteins in cells. This occurs through the action of enzymes that convert N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine into a form that can be incorporated into glycoproteins. Once incorporated, N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine can be detected using a variety of labeling techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine are largely dependent on its incorporation into glycoproteins in cells. This can lead to changes in the function and properties of glycoproteins, which can have downstream effects on cellular processes. For example, the incorporation of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine into glycoproteins can alter their interactions with other proteins and molecules, leading to changes in signaling pathways and cellular responses.
実験室実験の利点と制限
One of the major advantages of using N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine in lab experiments is its ability to label glycoproteins in live cells. This allows for real-time tracking of glycoprotein biosynthesis and trafficking, which can provide valuable insights into cellular processes. However, there are also some limitations to the use of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine. For example, the metabolic incorporation of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine into glycoproteins can be variable between different cell types and conditions, which can affect the reliability and reproducibility of experiments.
将来の方向性
There are many potential future directions for the use of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine in scientific research. One area of interest is the development of new labeling techniques that can improve the specificity and sensitivity of detection. Another area of interest is the use of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine to study the role of glycoproteins in disease, such as cancer and neurodegenerative disorders. Additionally, N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine could be used in combination with other labeling techniques to study the interactions between glycoproteins and other molecules in cells.
合成法
The synthesis of N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of arabinose with a benzyl group. The second step involves the nitration of the phenolic group of the protected arabinose with nitric acid. The third step involves the deprotection of the benzyl group to obtain the desired product, N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine.
科学的研究の応用
N-(4-methoxy-2-nitrophenyl)-alpha-D-arabinofuranosylamine has been used extensively in scientific research to study the biosynthesis, trafficking, and function of glycoproteins in cells. This compound is metabolically incorporated into glycoproteins in cells and can be detected using a variety of labeling techniques. This allows researchers to track the biosynthesis and trafficking of glycoproteins in cells in real-time.
特性
IUPAC Name |
2-(hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7/c1-20-6-2-3-7(8(4-6)14(18)19)13-12-11(17)10(16)9(5-15)21-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQYZYBZRPETDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-(4-methoxy-2-nitroanilino)oxolane-3,4-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
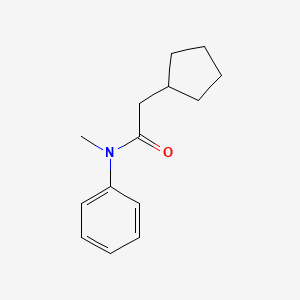


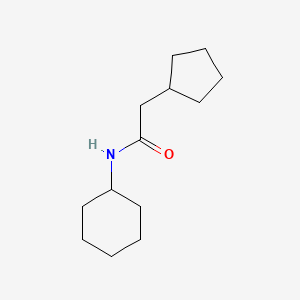
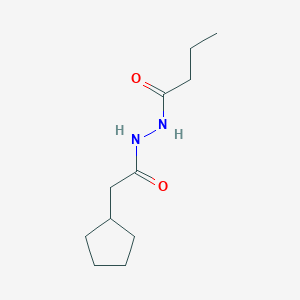
![2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)


![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)
